molecular formula C27H30O14 B1494589 Chrysin 7-O-beta-gentiobioside CAS No. 88640-89-5

Chrysin 7-O-beta-gentiobioside

Cat. No. B1494589
CAS RN: 88640-89-5
M. Wt: 578.5 g/mol
InChI Key: XGMGGAPZYUWNMO-IPOZFMEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysin 7-O-β-gentiobioside is a flavonoid isolated from Spartium junceum . It has been used in various studies, including those involving pharmacokinetics .


Molecular Structure Analysis

The molecular formula of Chrysin 7-O-β-gentiobioside is C27H30O14 .


Physical And Chemical Properties Analysis

Chrysin 7-O-β-gentiobioside has a molecular weight of 578.53 . It’s soluble in DMSO . The storage temperature is -80/-20 .

Scientific Research Applications

Glycobiology Research

Chrysin 7-O-beta-gentiobioside: is utilized in glycobiology research due to its glycosylation properties . Glycosylation is a critical post-translational modification of proteins and lipids, and studying this compound can help understand its influence on biological processes such as cell adhesion, antigenicity, and protein folding.

Anti-inflammatory Potential

Research has indicated that flavonoids like Chrysin 7-O-beta-gentiobioside may possess anti-inflammatory properties . This application is significant in the development of new treatments for inflammatory diseases, as it can lead to the discovery of novel anti-inflammatory agents.

Anticancer Activity

The anticancer potential of Chrysin 7-O-beta-gentiobioside is a promising area of research. Flavonoids are known to play roles in cancer prevention and treatment by inducing apoptosis and inhibiting cell proliferation . This compound’s efficacy against various cancer cell lines is being explored.

Pharmacokinetics

Chrysin 7-O-beta-gentiobioside: is studied for its pharmacokinetic properties, which describe how the body absorbs, distributes, metabolizes, and excretes a drug . Understanding these properties is crucial for developing effective and safe pharmaceuticals.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of flavonoidsChrysin 7-O-beta-gentiobioside may contribute to the protection of neural cells and the prevention of neurodegenerative diseases . Research in this field could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease.

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilitiesChrysin 7-O-beta-gentiobioside is being researched for its ability to neutralize free radicals and reduce oxidative stress in cells . This application has implications for preventing diseases associated with oxidative damage, such as heart disease and diabetes.

Mechanism of Action

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMGGAPZYUWNMO-IPOZFMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysin 7-O-beta-gentiobioside

Q & A

Q1: What analytical method was used to study Chrysin 7-O-beta-gentiobioside in the provided research? What are the advantages of this method?

A1: The research utilized a UPLC-MS/MS method to determine the concentration of Chrysin 7-O-beta-gentiobioside in mouse blood []. This method, which combines ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), offers several advantages:

  • Accuracy: The reported intra-day and inter-day accuracy ranged from 86.2 to 109.3% [], indicating reliable and consistent measurements.
  • Good Recovery: The recovery of Chrysin 7-O-beta-gentiobioside after protein precipitation was above 78.2% [], demonstrating efficient extraction from complex matrices.

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